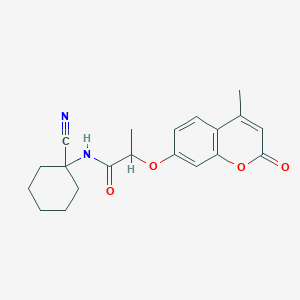
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme GABA aminotransferase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
作用機序
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide acts by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. This results in increased levels of GABA in the brain, which has been shown to have anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on GABA levels in the brain, N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide has also been shown to increase the levels of the neurotransmitter glutamate. This compound has also been shown to have effects on the levels of other neurotransmitters, including dopamine and norepinephrine.
実験室実験の利点と制限
One of the major advantages of N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide is its potency and selectivity for GABA aminotransferase. This makes it a valuable tool for studying the role of this enzyme in various neurological disorders. However, one limitation of N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as depression and schizophrenia. Another area of interest is the development of more soluble analogs of N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide that can be more easily used in experimental settings. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide and its potential therapeutic applications.
合成法
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide can be synthesized using a multi-step process that involves the reaction of commercially available starting materials. The first step involves the condensation of 4-methyl-7-hydroxycoumarin and 2-cyanocyclohexanone to form 2-(4-methyl-2-oxochromen-7-yl) cyclohexanone. This intermediate is then reacted with 2-bromo-1-(4-hydroxyphenyl)propan-1-one to yield N-(4-hydroxyphenyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide. The final step involves the conversion of this intermediate to N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide through a cyanation reaction.
科学的研究の応用
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide has been extensively studied in preclinical models for its potential therapeutic applications in various neurological disorders. In animal models of epilepsy, N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide has been shown to effectively reduce seizure activity and increase the seizure threshold. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-10-18(23)26-17-11-15(6-7-16(13)17)25-14(2)19(24)22-20(12-21)8-4-3-5-9-20/h6-7,10-11,14H,3-5,8-9H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKOUEPPVYKBCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC3(CCCCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

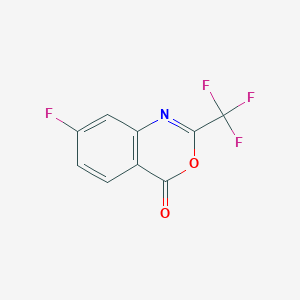
![4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B2363388.png)
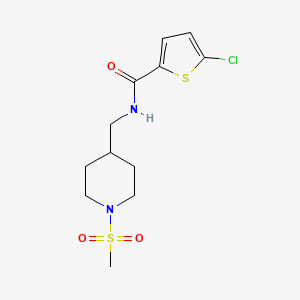

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2363393.png)
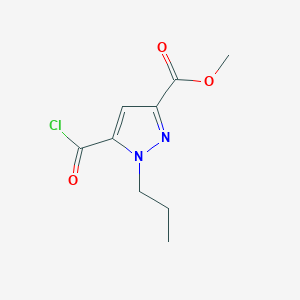
![1-acetyl-N-(2-methyl-4,5-dihydronaphtho[1,2-d]thiazol-8-yl)indoline-5-sulfonamide](/img/structure/B2363395.png)
![7-Methyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2363396.png)
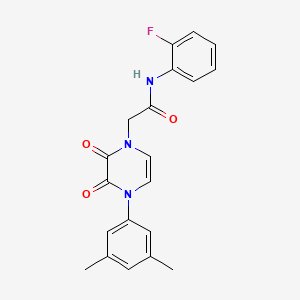
![2-chloro-N-[2-(2-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide](/img/structure/B2363399.png)
![N,N-dimethyl-5-[(phenylsulfonyl)amino]-6-piperazin-1-ylnicotinamide](/img/structure/B2363405.png)
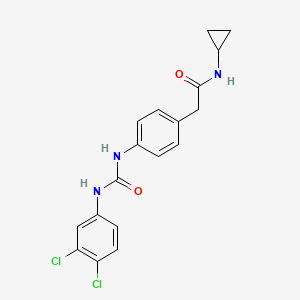
![N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide](/img/structure/B2363408.png)
![3-Benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2363409.png)